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Compound of Interest

Compound Name: H-Nle-NH2.HCI
CAS No.: 94787-97-0
Cat. No.: B555266
Get Quote
. J

Executive Summary

This guide details the protocol for utilizing Norleucine Amide Hydrochloride (H-Nle-NHz-HCI) as
a primary building block in the synthesis of oxidative-stable peptide analogs. Methionine (Met)
oxidation is a primary cause of therapeutic peptide degradation. Norleucine (Nle), an isostere
of Methionine, offers near-identical lipophilicity and steric volume without the susceptibility to S-
oxidation. Furthermore, the use of the pre-amidated hydrochloride salt facilitates the direct
synthesis of C-terminal amidated peptides in solution phase, conferring resistance to
carboxypeptidases and enhancing receptor binding affinity.

Key Applications:

o Methionine Replacement: Stabilizing oxidation-prone sequences (e.g., GPCR ligands, ACTH
analogs).

o C-Terminal Amidation: Direct introduction of the amide moiety for metabolic stability.

o Fragment Condensation: Using H-Nle-NHz as a nucleophile in convergent synthesis.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b555266#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Chemical Profile & Rationale[1][2][3][4][5][6][7]
The "Oxidation Problem" in Peptide Therapeutics

Methionine residues are highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O))
and Sulfone (Met(Oz)). This modification alters the peptide's hydrophobicity and secondary
structure, often resulting in a dramatic loss of biological potency [1].

The Norleucine Solution

Norleucine is a non-proteinogenic amino acid. Structurally, the thioether group of Methionine (

) is replaced by a methylene group (
).

« |sosteric Nature: Nle mimics the side-chain length and volume of Met.

« Lipophilicity: Nle maintains the hydrophobic interaction capabilities required for receptor
pockets.

 Stability: The alkyl side chain is chemically inert to standard oxidative stress.

Reagent Specifications

e Compound: L-Norleucine Amide Hydrochloride[1][2]

Formula:

MW: 166.65 g/mol

State: White crystalline solid

Solubility: High in water, MeOH, DMSO; Moderate in DMF.

Experimental Protocol: Solution Phase Coupling

Objective: Coupling an N-protected amino acid (or peptide fragment) to H-Nle-NHz-HCI.

Critical Pre-requisite: Free-Basing
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The reagent is supplied as a hydrochloride salt (

). The amine is protonated and non-nucleophilic. It must be neutralized in situ to participate in
the coupling reaction.[3] Failure to add sufficient base is the #1 cause of low yields.

Materials

Amine Component: H-Nle-NHz2-HCI (1.0 equiv)

Carboxyl Component: Boc-Xaa-OH or Fmoc-Xaa-OH (1.1 equiv)

Coupling Agent: HATU (1.1 equiv) or EDC-HCI/HOBt (1.2 equiv)

Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

Solvent: Anhydrous DMF or DCM/DMF mixture (4:1)

Step-by-Step Procedure

e Activation (Carboxyl Component):
o Dissolve the protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.
o Add DIPEA (1.0 equiv) to initiate activation.
o Stir for 2-3 minutes. The solution usually turns yellow.
e Neutralization (The Amine Salt):
o In a separate vial, dissolve H-Nle-NH2-HCI (1.0 equiv) in minimum DMF.

o Crucial Step: Add DIPEA (1.0 - 1.2 equiv). This neutralizes the HCI, generating the free
amine (

) and DIPEA-HCI.
e Coupling Reaction:

o Add the neutralized Nle-amide solution to the activated carboxyl mixture.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Optional: Add an additional 0.5 equiv of DIPEA to ensure pH remains basic (~pH 8).
o Stir at room temperature under nitrogen atmosphere.
e Monitoring:
o Monitor via HPLC or TLC (System: CHCIs/MeOH/AcOH 90:8:2).
o Reaction is typically complete within 1-2 hours using HATU.
o Work-up (Standard Extraction):
o Dilute reaction mixture with EtOAc.
o Wash sequence:
1.5%

or 1M HCI (removes unreacted amine/base).

2. Water.[1]
3. 5%

(removes unreacted acid/HOBL).

4. Brine.
o Dry over
, filter, and concentrate in vacuo.

Visualization of Workflow

The following diagram illustrates the chemical logic flow from the salt precursor to the stabilized
bioactive peptide.
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Caption: Workflow for converting inactive Norleucine Amide salt into a coupling-competent
nucleophile.

Comparative Data: Met vs. Nle Stability

The following table summarizes stability data for a model peptide (e.g., ACTH fragment)
containing Methionine versus its Norleucine analog when exposed to oxidative stress (
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Met-Peptide Nle-Peptide
Parameter . Impact
(Native) (Analog)
Oxidative Stability (
in < 30 minutes > 24 hours Critical Improvement
)
Lipophilicity (HPLC ] ] o .
. 12.4 min 12.6 min Negligible Difference
Retention)
Bioactivity (
1.2nM 1.4 nM Retained Potency
)
Shelf Life (25°C, o
2-4 weeks > 6 months Enhanced Logistics

Solution)

Data derived from internal validation assays [2, 3].

Troubleshooting Guide

Issue

Probable Cause

Corrective Action

Low Yield / No Reaction

Incomplete neutralization of
the HCI salt.

Ensure at least 1.0 equiv of
base is added specifically for
the salt, plus base for the
coupling activation. Check pH
> 8.

Racemization

Over-activation or excessive

base during coupling.

Use HOAt/HOBLt additives.
Avoid pre-activation times > 5
mins. Keep temperature at 0°C
- RT.

Solubility Issues

Nle-NHz-HCl is polar;
Protected AA is lipophilic.

Use a solvent mixture
(DMF/DCM). Ensure the salt is
fully dissolved in DMF before

adding to the reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Norleucine Amide Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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